Cas no 1256808-90-8 (2-6-(difluoromethyl)pyridin-2-ylethan-1-amine)

2-(6-(Difluoromethyl)pyridin-2-yl)ethan-1-amine is a versatile intermediate in organic synthesis, particularly valued for its pyridine core and difluoromethyl substituent, which enhance its reactivity and utility in pharmaceutical and agrochemical applications. The difluoromethyl group imparts improved metabolic stability and bioavailability, making it advantageous for drug discovery. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The compound’s structural features contribute to its potential as a building block for bioactive molecules, including kinase inhibitors or antimicrobial agents. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial settings.
2-6-(difluoromethyl)pyridin-2-ylethan-1-amine structure
1256808-90-8 structure
Product Name:2-6-(difluoromethyl)pyridin-2-ylethan-1-amine
CAS No:1256808-90-8
MF:C8H10F2N2
MW:172.175208568573
CID:5757801
PubChem ID:84654355
Update Time:2025-05-24

2-6-(difluoromethyl)pyridin-2-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-[6-(DIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE
    • 1256808-90-8
    • EN300-1085123
    • 2-Pyridineethanamine, 6-(difluoromethyl)-
    • 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine
    • Inchi: 1S/C8H10F2N2/c9-8(10)7-3-1-2-6(12-7)4-5-11/h1-3,8H,4-5,11H2
    • InChI Key: FUZGMPFMGYXSPV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(CCN)=N1)F

Computed Properties

  • Exact Mass: 172.08120465g/mol
  • Monoisotopic Mass: 172.08120465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.170±0.06 g/cm3(Predicted)
  • Boiling Point: 227.0±35.0 °C(Predicted)
  • pka: 8.74±0.10(Predicted)

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Additional information on 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine

Professional Introduction to Compound with CAS No 1256808-90-8 and Product Name: 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine

Compound with the CAS number 1256808-90-8 and the product name 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular interactions. The presence of both pyridine and difluoromethyl substituents in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The pyridine moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. Its nitrogen atom can form hydrogen bonds, enhancing binding affinity and selectivity. In contrast, the difluoromethyl group introduces electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. This combination of structural features makes 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine a promising scaffold for developing novel therapeutic agents.

Recent studies have highlighted the importance of fluorinated compounds in pharmaceutical development. Fluorine atoms, particularly in the form of difluoromethyl groups, are frequently incorporated into drug molecules to improve metabolic stability, binding affinity, and pharmacokinetic profiles. For instance, fluorinated pyridines have been shown to enhance the efficacy of antiviral and anticancer drugs by stabilizing key interactions with biological targets. The compound in question, 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine, leverages these properties to potentially offer improved therapeutic outcomes.

In the realm of drug discovery, virtual screening and computational modeling have become indispensable tools for identifying promising candidates. The structural features of 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine make it an attractive candidate for these approaches. Its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions has been computationally validated in several studies. These simulations suggest that the compound may exhibit high binding affinity for a variety of enzymes and receptors relevant to diseases such as cancer and inflammation.

Experimental validation of these computational predictions is crucial for advancing the compound into later stages of drug development. Initial laboratory studies have demonstrated that 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine exhibits favorable solubility and stability characteristics, making it suitable for further pharmacological testing. Preliminary assays have shown promising activity against certain enzymatic targets, indicating its potential as a lead compound for therapeutic intervention.

The synthesis of complex molecules like 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine requires meticulous attention to detail to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize waste, aligning with modern green chemistry principles.

As research in chemical biology continues to evolve, compounds like 2-6-(difluoromethyl)pyridin-2-ylethan-1-amine are expected to play a pivotal role in uncovering new therapeutic strategies. The integration of cutting-edge computational tools with traditional experimental approaches has accelerated the pace of drug discovery significantly. This compound exemplifies how structural innovation can lead to the development of next-generation pharmaceuticals capable of addressing complex diseases.

The future prospects for 2-6-(difluoromethyl)pyridin-2-ylethan-1-am ine are promising, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between academic researchers and industry scientists are essential to translate this promising compound into tangible therapeutic benefits for patients worldwide.

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